molecular formula C6H9N3O4S B14393832 1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid CAS No. 88398-76-9

1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14393832
CAS No.: 88398-76-9
M. Wt: 219.22 g/mol
InChI Key: YHSGDYSDEIZFNA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 3,5-dimethylpyrazole with sulfamoyl chloride under basic conditions, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88398-76-9

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

2,5-dimethyl-4-sulfamoylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O4S/c1-3-5(14(7,12)13)4(6(10)11)9(2)8-3/h1-2H3,(H,10,11)(H2,7,12,13)

InChI Key

YHSGDYSDEIZFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)C(=O)O)C

Origin of Product

United States

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